4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid
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Overview
Description
4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid is an aromatic compound with a complex structure that includes multiple substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the chlorination of a suitable precursor, followed by the introduction of the ethoxy group through an etherification reaction. The final step usually involves the formation of the carboxylic acid group through oxidation or hydrolysis reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of catalysts to increase the efficiency of the reactions. For example, the use of boron trifluoride etherate as a catalyst in the acylation reaction can improve yields and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a more reactive acyl chloride.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzoic acids, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-ethoxycarbonylphenylboronic acid
- 4-Chloro-2,5-difluorobenzoic acid
- 2-(4-Chloro-3-nitrobenzoyl)benzoic acid
Uniqueness
4-Chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid is unique due to its specific combination of substituents, which can influence its reactivity and interactions
Properties
IUPAC Name |
4-chloro-2-(2-chloro-4-ethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2O3/c1-2-20-10-4-6-11(14(17)8-10)13-7-9(16)3-5-12(13)15(18)19/h3-8H,2H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTXNVYSWUPIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691694 |
Source
|
Record name | 2',5-Dichloro-4'-ethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262009-73-3 |
Source
|
Record name | 2',5-Dichloro-4'-ethoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00691694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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